molecular formula C4H4ClNS B1295649 5-(Chloromethyl)thiazole CAS No. 45438-77-5

5-(Chloromethyl)thiazole

Cat. No.: B1295649
CAS No.: 45438-77-5
M. Wt: 133.6 g/mol
InChI Key: UZAOOCPKYMGRHG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a chloromethyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the chloromethyl group enhances the reactivity of the thiazole ring, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biochemical Analysis

Biochemical Properties

5-(Chloromethyl)thiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. This compound interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation and metabolism . The interactions between this compound and these enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity and toxicity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives, including this compound, have been reported to exhibit antimicrobial, antifungal, and antitumor activities . These effects are mediated through interactions with cellular targets such as DNA, proteins, and enzymes, leading to alterations in cellular processes and functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as antimicrobial and antitumor activities . At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . These enzymes facilitate the biotransformation of this compound into reactive metabolites, which can interact with cellular macromolecules and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of electrophilic species that covalently modify proteins and other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biological effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular functions . The activity and function of this compound are affected by its subcellular localization, as it determines the accessibility to its molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Chloromethyl)thiazole typically involves the chlorination of 5-methylthiazole. One common method includes the reaction of 5-methylthiazole with sulfuryl chloride in the presence of a solvent like chloroform. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the methyl group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the chlorination of 5-methylthiazole using chlorine gas or sulfuryl chloride, followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

Scientific Research Applications

5-(Chloromethyl)thiazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Used in the study of enzyme inhibitors and receptor modulators.

    Medicine: An intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Uniqueness: 5-(Chloromethyl)thiazole is unique due to the presence of the chloromethyl group, which significantly enhances its reactivity compared to other thiazole derivatives. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

Properties

IUPAC Name

5-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOOCPKYMGRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276839
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45438-77-5
Record name 5-(Chloromethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45438-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 5-(Chloromethyl)thiazole?

A1: Several methods exist for synthesizing this compound. One approach involves reacting 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and chlorination. [] Another method utilizes the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole in the presence of a specific solvent system and catalyst. []

Q2: How is the purity of 2-chloro-5-(chloromethyl)thiazole crucial in the synthesis of thiamethoxam?

A2: High purity of 2-chloro-5-(chloromethyl)thiazole is essential for efficient thiamethoxam synthesis. Impurities can lead to undesirable side reactions, lowering yield and affecting product quality, including unwanted coloration. [] Specific purification methods, like distillation with polyether oligomers or crystallization techniques, help obtain high-purity 2-chloro-5-(chloromethyl)thiazole. [, , ]

Q3: What is the structural formula and molecular weight of this compound?

A3: The molecular formula of this compound is C4H4ClNS, and its molecular weight is 133.6 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: While the provided research excerpts don't delve into specific spectroscopic data, common techniques for characterizing this compound include IR, 1H NMR, and EI-MS. [] Researchers often use these methods to confirm the structure and purity of synthesized this compound.

Q5: What are the primary applications of this compound?

A5: this compound serves as a crucial building block in organic synthesis, mainly in preparing thiazole derivatives with diverse biological activities. [] Its most notable application is as a key intermediate in synthesizing the insecticide thiamethoxam. [, ]

Q6: How does the stability of this compound affect its applications?

A6: this compound is susceptible to high-temperature decomposition, posing challenges during its purification via distillation. [] To prevent this, researchers add stabilizers like epoxy soybean oil during the rectification process, improving yield and quality. [, ]

Q7: Are there any known alternatives to this compound in pesticide synthesis?

A7: While the provided research focuses on this compound, researchers constantly explore alternative synthetic routes and starting materials for pesticides. This exploration aims to discover more environmentally friendly, cost-effective, and efficient production methods.

Q8: What is known about the biological activity of thiazole derivatives synthesized using this compound?

A8: Studies have shown that certain thiazole derivatives, particularly those incorporating a dihydropyrimidine ring (DHPMs), exhibit moderate to weak fungicidal and insecticidal activities. [] This highlights the potential of this compound as a starting point for developing novel agrochemicals.

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